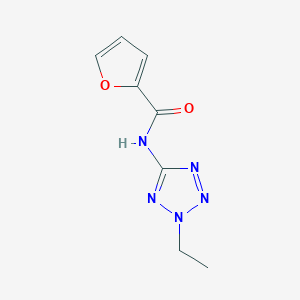
N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor and regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has been widely used in scientific research to study the physiological and biochemical effects of AMPK activation.
Wirkmechanismus
A-769662 activates N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the enzyme. The activation of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide by A-769662 leads to the phosphorylation of various downstream targets involved in metabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
A-769662 has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells. A-769662 has been used in various animal models to study the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on metabolic disorders such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in these models.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and has been widely used in scientific research to study the physiological and biochemical effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation. It has been shown to have minimal toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of A-769662 in lab experiments. It has been shown to have limited solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of A-769662 in scientific research. One direction is the development of more potent and selective activators of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide that can overcome the limitations of A-769662. Another direction is the study of the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on other metabolic pathways and cellular processes, such as autophagy and inflammation. The use of A-769662 in combination with other drugs or therapies may also be explored for the treatment of metabolic disorders and other diseases. Overall, the continued study of A-769662 and N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation has the potential to lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of A-769662 involves several steps. The first step is the preparation of 2-ethyl-5-nitrofuran, which can be achieved by reacting 2-ethylfuran with nitric acid. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then reacted with sodium azide to form the tetrazole ring. The final step is the acylation of the tetrazole ring with 2-chloro-N-(4-methoxyphenyl)acetamide to form A-769662.
Wissenschaftliche Forschungsanwendungen
A-769662 has been widely used in scientific research to study the physiological and biochemical effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation. N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide plays a crucial role in maintaining energy homeostasis in cells by regulating various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to activate N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide in a dose-dependent manner and stimulate glucose uptake in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells. A-769662 has been used in various animal models to study the effects of N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide activation on metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C8H9N5O2 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H9N5O2/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |
InChI-Schlüssel |
JCUWAZPRXRLYJJ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
Löslichkeit |
16.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)